Methyl 2-(4-amino-2,6-dimethylphenyl)acetate
Description
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is an ester derivative featuring a phenyl ring substituted with an amino group at the para position (C4) and methyl groups at the ortho positions (C2 and C6). The methyl ester group is attached via a methylene bridge to the aromatic system. For instance, ethyl esters with similar phenyl substitution patterns (e.g., 4-hydroxy-2,6-dimethylphenyl groups) have been investigated as μ-opioid receptor ligands , and fluorinated analogs are utilized in chiral pharmaceutical synthesis .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-2,6-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3 |
InChI Key |
JFPNQXJLUROZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)OC)C)N |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Structure
Before delving into preparation methods, it's essential to understand the compound's structure and properties:
- IUPAC Name: methyl 2-(4-amino-2,6-dimethylphenyl)acetate
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight: 193.24 g/mol
- Standard InChI: InChI=1S/C11H15NO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6,12H2,1-3H3
- Canonical SMILES: CC1=CC(=CC(=C1CC(=O)OC)C)N
The compound features a benzene ring with two methyl groups at positions 2 and 6, an amino group at position 4, and an acetate methyl ester side chain.
Classical Esterification Method
One of the most straightforward approaches to synthesizing this compound involves the esterification of 2-(4-amino-2,6-dimethylphenyl)acetic acid.
- Start with 2-(4-amino-2,6-dimethylphenyl)acetic acid as the precursor
- React with methanol in the presence of a strong acid catalyst (typically sulfuric acid or hydrogen chloride)
- Reflux the mixture for 4-6 hours
- Cool and neutralize with a base such as sodium bicarbonate
- Extract with an organic solvent (e.g., ethyl acetate)
- Purify through column chromatography
This method typically yields the product with 85-90% purity, which can be further improved through recrystallization.
Reduction-Based Synthesis
Another common approach involves the reduction of a nitro precursor to obtain the amino group.
- Begin with methyl 2-(4-nitro-2,6-dimethylphenyl)acetate
- Reduce using tin(II) chloride in acetic acid
- Alternatively, use catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere
- Purify the resulting 4-amino compound through appropriate techniques
The reduction approach is particularly valuable when starting materials with nitro groups are more readily available than amino compounds. The tin(II) chloride method typically provides yields of 75-85%, while catalytic hydrogenation can achieve yields up to 90%.
Protection-Deprotection Strategy
When direct synthesis presents challenges, a protection-deprotection strategy can be employed, particularly for the amino group.
- Start with methyl 2-(4-acetamido-2,6-dimethylphenyl)acetate
- Hydrolyze the acetamido group under acidic conditions
- Neutralize and extract the product
- Purify through appropriate techniques
Alternatively, as demonstrated with similar compounds:
- Monoacetylate the 4-amino compound with acetic anhydride
- Alkylate if necessary with methyl iodide
- Deacylate under acidic conditions to yield the desired amino compound
This approach is particularly useful when working with sensitive functional groups or when direct methods yield impure products.
Two-Step Cyclization-Modification Method
A more complex but potentially higher-yielding approach involves a cyclization step followed by modification.
- Begin with appropriate cyanoacetate and urea derivatives
- Perform cyclization reaction in the presence of sodium in a suitable solvent
- Isolate the cyclized intermediate
- Modify through methylation and other transformations to obtain the desired product
While this method was developed for related compounds like 4-amino-2,6-dimethoxypyrimidine, it can be adapted for the synthesis of this compound with appropriate modifications to the reaction conditions and reagents.
Comparative Analysis of Preparation Methods
The following table compares the different preparation methods based on key parameters:
| Method | Typical Yield (%) | Reaction Time (h) | Reagent Complexity | Purification Difficulty | Scale-up Potential |
|---|---|---|---|---|---|
| Classical Esterification | 85-90 | 4-6 | Low | Moderate | High |
| Reduction-Based Synthesis | 75-90 | 2-8 | Moderate | Moderate | Moderate |
| Cross-Coupling Approach | 80-90 | 12-24 | High | High | Low |
| Protection-Deprotection | 70-85 | 10-16 | Moderate | High | Moderate |
| Two-Step Cyclization | 65-80 | 24-36 | High | High | Low |
Industrial Considerations
For industrial-scale production, several factors must be considered when selecting a preparation method:
- Raw material costs and availability
- Energy requirements
- Waste management and environmental impact
- Equipment requirements
- Scalability of the reaction
- Safety considerations (exothermic reactions, hazardous reagents)
- Process control requirements
- Quality consistency
The classical esterification and reduction-based methods typically offer the best balance of these factors for industrial production, with the esterification method being particularly suitable for large-scale manufacturing due to its simplicity and reliability.
Recent Advances and Optimizations
Recent research has focused on optimizing these preparation methods to improve yields, reduce environmental impact, and enhance product purity:
- Replacement of traditional solvents with more environmentally friendly alternatives
- Development of catalytic methods requiring lower reagent loadings
- Continuous flow chemistry techniques for more efficient processing
- Use of heterogeneous catalysts for easier separation and recycling
- Development of more selective catalysts to minimize side reactions
- Application of biocatalysts for stereoselective transformations
These advances continue to improve the efficiency and sustainability of this compound synthesis, making it more accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-(4-amino-2,6-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2,6-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring's substitution pattern critically influences physicochemical properties and biological interactions. Key comparisons include:
- Amino vs. Steric hindrance from 2,6-dimethyl groups may restrict rotational freedom and influence binding specificity. Ethyl 2-(4-hydroxy-2,6-dimethylphenyl)acetate (): The hydroxy group participates in antioxidant activity via radical scavenging, as seen in phenolic compounds like norcurlignan . However, hydroxy groups may reduce metabolic stability compared to amino derivatives due to susceptibility to oxidation or conjugation.
- This contrasts with the electron-donating methyl groups in the target compound, which may favor different receptor interactions .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters, influencing bioavailability and synthetic strategies .
- tert-Butyl Esters (): Bulky tert-butyl groups improve steric protection of the ester moiety, delaying hydrolysis in acidic environments. This is advantageous in prodrug design but reduces reactivity in subsequent synthetic steps.
Data Tables
Table 1: Structural and Functional Comparison of Analogs
Table 2: Substituent Effects on Properties
| Substituent Type | Electronic Effect | Solubility Trend | Metabolic Stability |
|---|---|---|---|
| Amino (-NH2) | Electron-donating | High (polar solvents) | Moderate |
| Hydroxy (-OH) | Electron-donating | Moderate to high | Low (oxidation-prone) |
| Fluoro (-F) | Electron-withdrawing | Low (lipophilic) | High |
| Methyl (-CH3) | Electron-donating | Low (hydrophobic) | High |
Biological Activity
Methyl 2-(4-amino-2,6-dimethylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its potential applications in drug development.
Chemical Structure and Properties
- Chemical Formula : CHN\O
- Molecular Weight : 193.24 g/mol
- Functional Groups : The compound features an amino group and an ester functional group, which contribute to its reactivity and biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly its antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have reported that derivatives of compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives suggest effective antimicrobial properties, making them potential candidates for developing new antibiotics.
Antiviral Properties
The antiviral potential of this compound has also been explored. Preliminary studies show that it may inhibit viral replication in cell cultures infected with HIV-1 variants. The mechanism appears to involve interaction with viral reverse transcriptase (RT), suggesting that modifications to the compound could enhance its efficacy against resistant strains .
Anticancer Activity
The compound has shown promise in anticancer research as well. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Further investigations are needed to elucidate the precise mechanisms at play and to assess the compound's effectiveness in vivo .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes crucial for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It may also modulate receptor activity on the surface of cells, influencing signaling pathways that govern cell growth and immune responses.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study tested various concentrations of this compound against E. coli and Staphylococcus aureus. Results showed a dose-dependent inhibition with a significant zone of inhibition at higher concentrations (p < 0.05) .
- Antiviral Activity : In a cytoprotection assay against HIV-1, the compound demonstrated a protective effect on MT-4 cells infected with resistant variants, indicating potential as a lead compound for further antiviral development .
- Anticancer Research : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a reduction in cell viability and increased apoptosis markers compared to untreated controls .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Methyl 2-amino-2-(2,6-dimethylphenyl)acetate | CHN\O | Similar structure; potential differences in biological activity due to substitution patterns |
| Methyl 2-(4-hydroxy-3,5-dimethylphenyl)acetate | CHN\O | Hydroxy group instead of amino; may exhibit different solubility and reactivity profiles |
| Methyl 2-(4-amino-2,6-difluorophenoxy)acetate | CHFN\O | Fluorinated variant; changes electronic properties which could enhance or alter biological activity |
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 2-(4-amino-2,6-dimethylphenyl)acetate, and how can purity be optimized during synthesis?
A1. The compound is typically synthesized via esterification of the corresponding carboxylic acid intermediate. Key steps include:
- Acylation : Reacting 4-amino-2,6-dimethylphenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl).
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) to remove unreacted starting materials.
- Crystallization : Recrystallization from ethanol or methanol to enhance purity (>98% by HPLC). Monitor by NMR (¹H/¹³C) to confirm absence of ester hydrolysis byproducts .
Q. Q2. How can the molecular structure of this compound be confirmed experimentally?
A2. Structural confirmation requires a combination of techniques:
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry. For example, a related compound, Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate, was characterized using SHELXL refinement (R-factor < 0.05) .
- Spectroscopy : ¹H NMR (aromatic protons at δ 6.8–7.2 ppm; methyl ester at δ 3.6–3.7 ppm) and FT-IR (ester C=O stretch ~1740 cm⁻¹) provide functional group validation .
Advanced Research Questions
Q. Q3. How can contradictions in crystallographic data (e.g., bond lengths or angles) be resolved during structural refinement?
A3. Discrepancies often arise from disorder or thermal motion. Mitigation strategies include:
- Multi-parameter refinement : Using SHELXL to model anisotropic displacement parameters for non-hydrogen atoms .
- Twinned data analysis : Apply HKLF5 format in SHELX for twinned crystals, as demonstrated in studies of structurally analogous esters .
- Validation tools : Check geometric outliers with CCDC Mercury or PLATON; compare with DFT-optimized geometries for consistency .
Q. Q4. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
A4. Stability studies require:
- Kinetic profiling : Use HPLC to monitor degradation at controlled temperatures (25–60°C) and pH (2–12). For example, ester hydrolysis rates increase above pH 7, generating 4-amino-2,6-dimethylphenylacetic acid .
- Accelerated aging : Store samples in sealed vials under nitrogen to minimize oxidation.
- Spectroscopic tracking : IR and NMR detect hydrolytic cleavage of the ester group (e.g., disappearance of δ 3.6 ppm methyl ester signal) .
Q. Q5. How can computational methods complement experimental data in predicting reactivity or derivatization pathways?
A5. Computational workflows include:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair (NBO analysis) may guide functionalization strategies .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data for receptor preparation .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. halogen groups) with biological activity using descriptors like logP and HOMO-LUMO gaps .
Q. Q6. What analytical challenges arise in characterizing degradation byproducts, and how can they be addressed?
A6. Key challenges and solutions:
- Low-concentration byproducts : Use LC-MS/MS with electrospray ionization (ESI+) to detect trace hydrolyzed or oxidized products (e.g., m/z corresponding to [M+H]+ of 4-amino-2,6-dimethylphenylacetic acid).
- Structural ambiguity : Combine HRMS (high-resolution mass spectrometry) with tandem MS/MS fragmentation patterns.
- Quantification : Develop a validated HPLC-DAD method with calibration curves for major degradation products .
Methodological Considerations
Q. Q7. What strategies improve reproducibility in multi-step syntheses of this compound derivatives?
A7. Critical steps include:
- Intermediate characterization : Validate each synthetic intermediate via melting point, TLC, and NMR before proceeding.
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress (e.g., esterification completion).
- Standardized protocols : Document inert atmosphere conditions (argon/nitrogen) and moisture-sensitive steps, as the amino group may oxidize .
Q. Q8. How can crystallographic data resolve ambiguities in regioselectivity during functionalization reactions?
A8. SCXRD provides unambiguous proof of regiochemistry. For example, in a study of Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate, the crystal structure confirmed the para-substitution pattern of the amino group, ruling out ortho/meta isomers . Pair with Hirshfeld surface analysis to validate intermolecular interactions influencing regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
